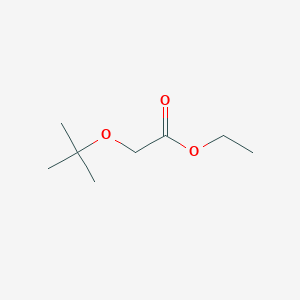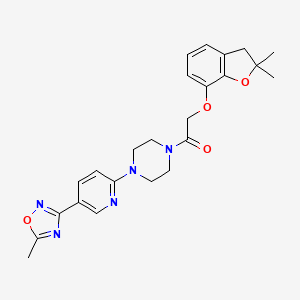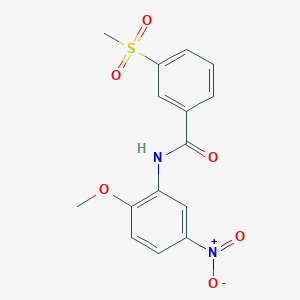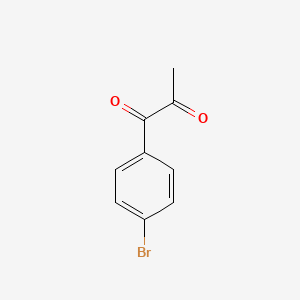
Methyl 2-amino-4-chloro-4-methylpentanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-amino-4-chloro-4-methylpentanoate is an organic compound with the molecular formula C7H14ClNO2 It is a derivative of pentanoic acid and contains both amino and ester functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-4-chloro-4-methylpentanoate typically involves the esterification of 2-amino-4-chloro-4-methylpentanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by filtration or extraction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-amino-4-chloro-4-methylpentanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxide, alkoxide, or amine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is a commonly used reducing agent.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or sodium methoxide (NaOCH3).
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of 2-amino-4-chloro-4-methylpentanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 2-amino-4-chloro-4-methylpentanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of Methyl 2-amino-4-chloro-4-methylpentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and ester groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and activity. The chlorine atom may also play a role in modulating the compound’s reactivity and selectivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 2-amino-4-methylpentanoate: Lacks the chlorine atom, which may affect its reactivity and biological activity.
Methyl 2-amino-4-chloropentanoate: Similar structure but without the methyl group at the 4-position, potentially altering its properties.
Methyl 2-amino-4-chloro-4-methylbutanoate: Shorter carbon chain, which may influence its solubility and reactivity.
Uniqueness
Methyl 2-amino-4-chloro-4-methylpentanoate is unique due to the presence of both chlorine and methyl groups at the 4-position, which can significantly impact its chemical and biological properties. The combination of these functional groups may enhance its reactivity and selectivity in various applications.
Eigenschaften
IUPAC Name |
methyl 2-amino-4-chloro-4-methylpentanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14ClNO2/c1-7(2,8)4-5(9)6(10)11-3/h5H,4,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPSPTUADRFVJIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(C(=O)OC)N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2,8-Dimethyl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B2422741.png)



![N-[(4-benzyl-5-{[(3-methylphenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B2422746.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(6-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl)oxy]acetamide](/img/structure/B2422749.png)
![O-[2-(dimethylamino)ethyl]hydroxylamine dihydrochloride](/img/structure/B2422750.png)


![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2422756.png)
![N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-phenoxypropanamide hydrochloride](/img/structure/B2422758.png)
![benzyl N-[1-(aminomethyl)cyclohexyl]carbamate](/img/structure/B2422760.png)


